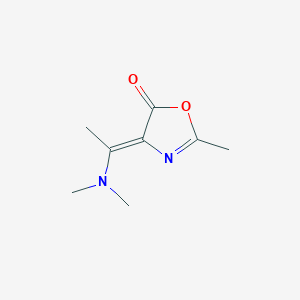
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to an ethylidene moiety, which is further connected to a methyloxazol-5(4H)-one ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an aldehyde or ketone to form the corresponding imine, which is then cyclized with a suitable oxazole precursor. The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials, benefiting from its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring may participate in π-π stacking or other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylimidazol-5(4H)-one: Features an imidazole ring, offering different electronic properties.
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylpyrazol-5(4H)-one: Contains a pyrazole ring, providing distinct reactivity.
Uniqueness
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the oxazole ring, in particular, offers distinct electronic characteristics and reactivity patterns compared to similar compounds with different heterocyclic rings.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(4Z)-4-[1-(dimethylamino)ethylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(10(3)4)7-8(11)12-6(2)9-7/h1-4H3/b7-5- |
Clé InChI |
DTRBUJVUORADQS-ALCCZGGFSA-N |
SMILES isomérique |
CC1=N/C(=C(/C)\N(C)C)/C(=O)O1 |
SMILES canonique |
CC1=NC(=C(C)N(C)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


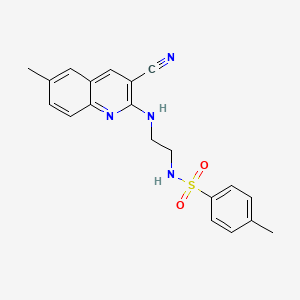
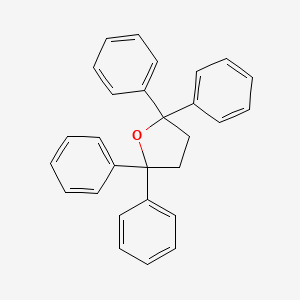
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
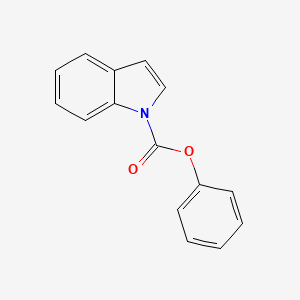

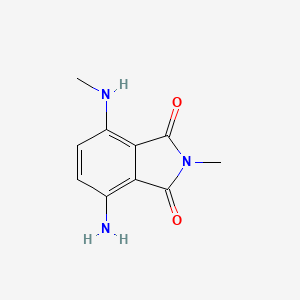
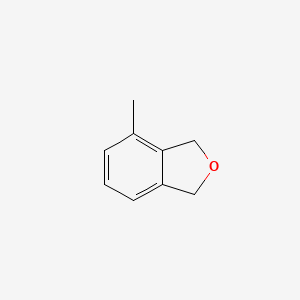
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
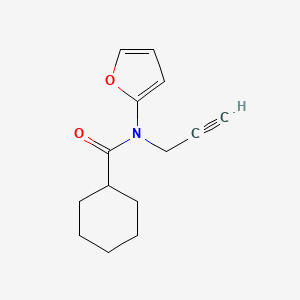
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)

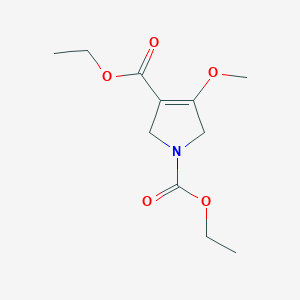
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
